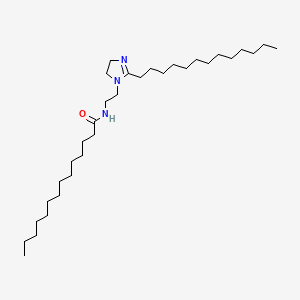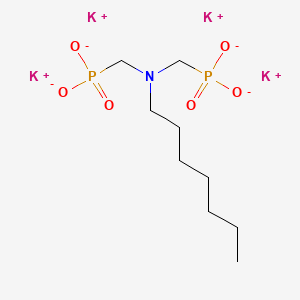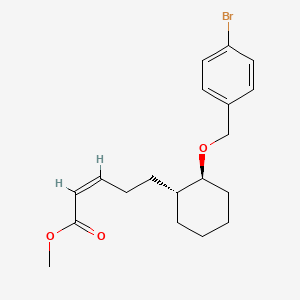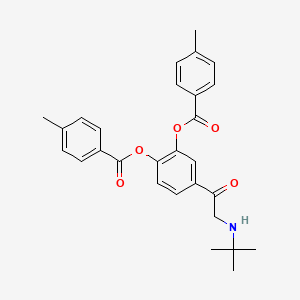
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazinecarboxamide core with additional functional groups that may contribute to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate typically involves multiple steps:
Formation of the Hydrazinecarboxamide Core: This step may involve the reaction of hydrazine with a carboxylic acid derivative under controlled conditions.
Introduction of the Hydroxyethylamino Group: This step may involve the reaction of the intermediate with an appropriate amine, such as 2-hydroxyethylamine.
Addition of the Methoxyphenyl Group: This step may involve the reaction of the intermediate with a methoxy-substituted benzaldehyde.
Formation of the Ethanedioate Salt: This step may involve the reaction of the final product with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: The compound may be reduced to form corresponding amines or alcohols.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents such as halogens or alkylating agents.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a potential therapeutic agent for treating specific diseases.
Industry: As a component in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may involve interactions with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide
- N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide hydrochloride
Uniqueness
The uniqueness of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-((4-methoxyphenyl)methylene)hydrazinecarboxamide ethanedioate may lie in its specific functional groups and their arrangement, which may confer unique reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
180045-55-0 |
|---|---|
Molekularformel |
C15H22N4O7 |
Molekulargewicht |
370.36 g/mol |
IUPAC-Name |
1-[2-(2-hydroxyethylamino)ethyl]-3-[(E)-(4-methoxyphenyl)methylideneamino]urea;oxalic acid |
InChI |
InChI=1S/C13H20N4O3.C2H2O4/c1-20-12-4-2-11(3-5-12)10-16-17-13(19)15-7-6-14-8-9-18;3-1(4)2(5)6/h2-5,10,14,18H,6-9H2,1H3,(H2,15,17,19);(H,3,4)(H,5,6)/b16-10+; |
InChI-Schlüssel |
AONIBFDQDFQUTH-QFHYWFJHSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)NCCNCCO.C(=O)(C(=O)O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NNC(=O)NCCNCCO.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



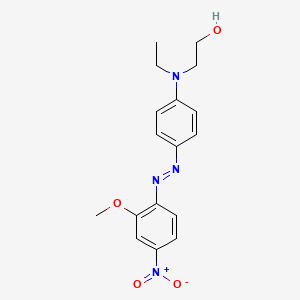
![N,N''-Hexane-1,6-diylbis[N'-(2-hydroxyethyl)-N'-methylurea]](/img/structure/B12688917.png)


![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)

